molecular formula C13H21NO3 B275590 [(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine

[(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine

Katalognummer: B275590
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: PZZPTTWNGVXSJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine is an organic compound that belongs to the class of amines This compound features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and a propylamine chain substituted with a methoxy group at the 3 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzyl chloride and 3-methoxypropylamine.

    Reaction: The benzyl chloride undergoes a nucleophilic substitution reaction with the amine group of 3-methoxypropylamine.

    Conditions: This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be designed to be cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

[(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Products may include 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

    Reduction: Products may include secondary or tertiary amines.

    Substitution: Products may include brominated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2,3-dimethoxybenzyl)-N-methylamine: Similar structure but with a methyl group instead of a propylamine chain.

    N-(2,3-dimethoxybenzyl)-N-ethylamine: Similar structure but with an ethyl group instead of a propylamine chain.

Uniqueness

[(2,3-dimethoxyphenyl)methyl](3-methoxypropyl)amine is unique due to the presence of both a benzyl group with methoxy substitutions and a propylamine chain with a methoxy substitution. This combination of functional groups may confer unique chemical and biological properties, making it a compound of interest for further study.

Eigenschaften

Molekularformel

C13H21NO3

Molekulargewicht

239.31 g/mol

IUPAC-Name

N-[(2,3-dimethoxyphenyl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C13H21NO3/c1-15-9-5-8-14-10-11-6-4-7-12(16-2)13(11)17-3/h4,6-7,14H,5,8-10H2,1-3H3

InChI-Schlüssel

PZZPTTWNGVXSJR-UHFFFAOYSA-N

SMILES

COCCCNCC1=C(C(=CC=C1)OC)OC

Kanonische SMILES

COCCCNCC1=C(C(=CC=C1)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.